Bibo 3304 trifluoroacetate

Overview

Description

BIBO3304 trifluoroacetate is a potent, orally active, and selective neuropeptide Y receptor Y1 antagonist. It exhibits high affinity for both human and rat neuropeptide Y receptor Y1, with half-maximal inhibitory concentration values of 0.38 nanomolar and 0.72 nanomolar, respectively . This compound is primarily used in scientific research to study the neuropeptide Y receptor system and its physiological roles.

Mechanism of Action

Target of Action

Bibo 3304 trifluoroacetate is a high affinity antagonist for the Neuropeptide Y1 (NPY Y1) receptor . The NPY Y1 receptor is a protein in humans that is encoded by the NPY1R gene. It is one of several receptor types for neuropeptide Y, a neuropeptide that is involved in various physiological and homeostatic processes.

Mode of Action

This compound functions by binding to the NPY Y1 receptor with high affinity . It displays over 2600-fold selectivity over Y2, Y4, and Y5 receptors . This selective binding inhibits the action of Neuropeptide Y at the Y1 receptor.

Pharmacokinetics

It is soluble to 100 mm in dmso and to 20 mm in ethanol , which suggests that it could be administered via these solvents. The compound should be stored at +4°C for optimal stability .

Result of Action

The antagonism of the NPY Y1 receptor by this compound results in the inhibition of Neuropeptide Y-induced and fasting-induced feeding in vivo following central administration . It also antagonizes the anxiolytic-like effects of Neuropeptide Y .

Action Environment

As mentioned earlier, the compound should be stored at +4°C for optimal stability .

Biochemical Analysis

Biochemical Properties

Bibo 3304 Trifluoroacetate plays a significant role in biochemical reactions as it interacts with the Neuropeptide Y Y1 receptor (NPY1R) . The nature of these interactions is antagonistic, meaning that this compound binds to the NPY1R and inhibits its function .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily mediated through its interaction with the NPY1R . By inhibiting the function of NPY1R, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the NPY1R and inhibiting its function . This binding interaction leads to changes in gene expression and can result in the inhibition or activation of enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIBO3304 trifluoroacetate involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves the use of standard organic synthesis techniques such as condensation reactions, protection and deprotection steps, and purification processes .

Industrial Production Methods

Industrial production methods for BIBO3304 trifluoroacetate are not widely documented. The compound is typically produced in specialized laboratories and research facilities using advanced organic synthesis techniques. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

BIBO3304 trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Typical conditions involve moderate temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

BIBO3304 trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the neuropeptide Y receptor system and its interactions with other molecules.

Biology: Employed in research on the physiological roles of neuropeptide Y receptors, including their involvement in feeding behavior, anxiety, and stress responses.

Medicine: Investigated for its potential therapeutic applications in conditions such as obesity, anxiety disorders, and metabolic diseases.

Industry: Utilized in the development of new drugs targeting the neuropeptide Y receptor system

Comparison with Similar Compounds

Similar Compounds

BIBO3457: A distomer of BIBO3304 trifluoroacetate, used as a negative control in research studies.

MK299: Another neuropeptide Y receptor Y1 antagonist with similar binding affinity and selectivity.

GW438014A: A selective antagonist of the neuropeptide Y receptor Y5, used for comparison in studies involving neuropeptide Y receptor subtypes

Uniqueness

BIBO3304 trifluoroacetate is unique due to its high selectivity and potency for the neuropeptide Y receptor Y1. It exhibits subnanomolar affinity for the receptor, making it a valuable tool for studying the neuropeptide Y receptor system. Additionally, its oral bioavailability and ability to cross the blood-brain barrier enhance its utility in in vivo studies .

Biological Activity

Bibo 3304 trifluoroacetate is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which plays a significant role in various physiological processes, including appetite regulation, anxiety responses, and metabolic functions. This article provides an overview of its biological activity, including key research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical and Pharmacological Profile

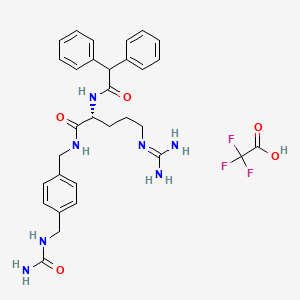

- Chemical Name : N-[(1 R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenyl-benzeneacetamide ditrifluoroacetate

- Molecular Formula : C31H36F3N7O5

- Molecular Weight : 757.69 g/mol

- Purity : ≥98% (HPLC)

Bibo 3304 exhibits high affinity for the Y1 receptor subtype with IC50 values of 0.38 nM for human receptors and 0.72 nM for rat receptors, demonstrating over 2600-fold selectivity against other NPY receptor subtypes (Y2, Y4, and Y5) .

Bibo 3304 acts primarily as an antagonist at the Y1 receptor, inhibiting the effects of NPY. This inhibition has been shown to reduce food intake and counteract the anxiolytic-like effects induced by NPY in various animal models . The compound's ability to inhibit NPY-induced feeding behaviors highlights its potential therapeutic applications in obesity and anxiety disorders.

Appetite Regulation

Research indicates that Bibo 3304 effectively inhibits feeding responses mediated by NPY. In vivo studies demonstrated that central administration of Bibo 3304 significantly reduced food intake in response to NPY stimulation .

Table 1: Effects of Bibo 3304 on Feeding Behavior

| Treatment | Dose (nM) | Effect on Food Intake (%) |

|---|---|---|

| Control | - | 100 |

| NPY | 1 | +200 |

| Bibo 3304 + NPY | 0.2 | -50 |

Data derived from rodent models showing dose-dependent inhibition of feeding behavior.

Anxiety Modulation

Bibo 3304 has also been implicated in modulating anxiety-like behaviors. Studies involving social interaction tests showed that the administration of Bibo 3304 blocked the anxiolytic effects of NPY, suggesting its potential use in treating anxiety disorders .

Case Study: Social Fear Extinction

In a study examining social fear extinction in male mice, Bibo 3304 was administered prior to exposure to social stimuli. The results indicated that Bibo 3304 effectively blocked the reduction of social fear typically induced by NPY, highlighting its role in anxiety modulation .

Clinical Implications

The pharmacological properties of Bibo 3304 suggest several clinical applications:

- Obesity Management : By inhibiting appetite through Y1 receptor antagonism, Bibo 3304 may serve as a therapeutic agent for obesity.

- Anxiety Disorders : Its ability to block anxiolytic effects presents opportunities for developing treatments for anxiety-related conditions.

- Diabetes Management : Recent studies have shown that Bibo 3304 can protect pancreatic β-cells from dysfunction under diabetogenic conditions, potentially improving glycemic control in diabetic models .

Properties

IUPAC Name |

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMCYYWIBYEOST-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36F3N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191868-14-1, 217977-06-5 | |

| Record name | N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191868-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIBO-3304 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO 3457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO-3304 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.